1-isopropyl-1H-imidazole-2-carboxylic acid
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Overview
Description
1-Isopropyl-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of 1H-imidazole-2-carboxylic acid derivatives, including 1-isopropyl-1H-imidazole-2-carboxylic acid, has been reported in several studies . These studies have revealed the importance of appropriate substituents at the 1-position of the imidazole-2-carboxylic acid core to achieve potent inhibition to class B1 metallo-β-lactamases .Molecular Structure Analysis
The molecular structure of 1-isopropyl-1H-imidazole-2-carboxylic acid involves an imidazole ring with an isopropyl group at the 1-position and a carboxylic acid group at the 2-position . The optimization of these substituents has been guided by X-ray structure analyses .Chemical Reactions Analysis
The chemical reactions involving 1-isopropyl-1H-imidazole-2-carboxylic acid are primarily related to its role as a core metal-binding pharmacophore (MBP) to target multiple B1 metallo-β-lactamases . The compound has been used in the development of new drugs, particularly inhibitors of metallo-β-lactamases .Scientific Research Applications
HIV-1 Integrase Inhibition
1-Isopropyl-1H-imidazole-2-carboxylic acid derivatives have been explored for their potential to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle . These compounds can chelate with metal ions within the active site of integrase, preventing the integration of viral DNA into the host genome, which is a crucial step in the HIV replication process.
Antimicrobial Activity
Imidazole derivatives, including those with the 1-isopropyl-1H-imidazole-2-carboxylic acid moiety, have shown a broad spectrum of antimicrobial activity . They have been found to be effective against various strains of bacteria and viruses, making them valuable for developing new antimicrobial agents.
Metallo-β-lactamase Inhibition
The resistance of bacteria to β-lactam antibiotics is a significant concern, and 1-isopropyl-1H-imidazole-2-carboxylic acid compounds have been applied in the development of metallo-β-lactamase inhibitors . These inhibitors can potentially restore the efficacy of β-lactam antibiotics against resistant bacterial strains.
Agricultural Chemicals
In agriculture, imidazole derivatives are used to create compounds with fungicidal and herbicidal properties . The 1-isopropyl-1H-imidazole-2-carboxylic acid structure could serve as a building block for such agents, contributing to plant protection and yield improvement.
Material Science
Imidazole-based compounds are integral to developing new materials, including polymers and coatings . Their incorporation into materials can enhance properties like thermal stability, electrical conductivity, and corrosion resistance.
Nanotechnology
The field of nanotechnology utilizes imidazole derivatives for various applications, including the synthesis of nanoparticles and the creation of nanostructured materials . These materials can have unique properties and applications in electronics, catalysis, and medicine.
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with its targets, leading to various biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The chemical stability and biological activity of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
The future directions for the research and development of 1-isopropyl-1H-imidazole-2-carboxylic acid and its derivatives are primarily focused on their potential as inhibitors of metallo-β-lactamases . These compounds could be potential candidates for combating antibiotic resistance in Gram-negative bacteria .
properties
IUPAC Name |
1-propan-2-ylimidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFBZKBGPJXOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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